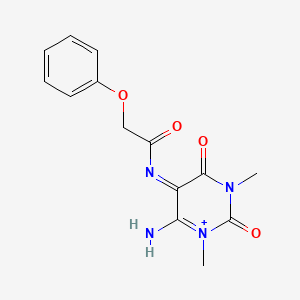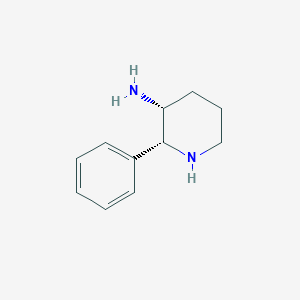
3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID” is a chemical compound with the CAS number 164531-22-0 .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the sources I have access to .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I have access to .Mechanism of Action
Safety and Hazards
The safety data sheet (SDS) for this compound includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID involves the reaction of 4-methylbenzenesulfonyl chloride with indole-3-acetic acid to form 1-(4-methylbenzenesulfonyl)indole-3-acetic acid, which is then reacted with acryloyl chloride to yield the final product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "indole-3-acetic acid", "acryloyl chloride", "diethyl ether", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenesulfonyl chloride (1.2 equiv) in dry diethyl ether and add indole-3-acetic acid (1 equiv) and a catalytic amount of triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 2: Add a saturated solution of sodium bicarbonate to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in dry diethyl ether and add acryloyl chloride (1.2 equiv) and a catalytic amount of triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 4: Add a saturated solution of sodium bicarbonate to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield 3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID as a white solid." ] } | |
CAS RN |
164531-22-0 |
Product Name |
3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
0 |
synonyms |
3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




